Superior Alkali Metal Ion Selectivity for Cs+ over K+ Compared to Dibenzo-18-crown-6 (DB18C6)
In aqueous solution at 25°C, the stability constant (log KML) sequence for DB24C8 with alkali metals is Na+ < K+ < Rb+ < Cs+, in contrast to DB18C6 which peaks at K+ and declines for larger ions [1]. DB24C8 exhibits a 20-fold higher selectivity for K+ over Na+ compared to DB18C6, but a lower selectivity among the larger K+, Rb+, and Cs+ triad [1]. This distinct binding profile is attributed to DB24C8's larger, more flexible 24-membered ring, which more effectively masks the hydration sphere of larger cations, a property not achievable with the smaller 18-crown-6 cavity [1].
| Evidence Dimension | Alkali metal ion complex stability (log KML) and selectivity (K selectivity) |
|---|---|
| Target Compound Data | log KML sequence: Na+ (2.4) < K+ (2.7) < Rb+ (2.8) < Cs+ (2.9); K selectivity (K/Na): 20 |
| Comparator Or Baseline | DB18C6: log KML sequence: Na+ (2.6) < K+ (4.2) > Rb+ (3.4) > Cs+ (2.9); K selectivity (K/Na): 39.8 |
| Quantified Difference | DB24C8 K/Na selectivity (20) is ~50% of DB18C6 (39.8), but DB24C8 uniquely maintains increasing stability through Cs+, whereas DB18C6 stability drops by ~95% from K+ to Cs+. |
| Conditions | Capillary electrophoresis in water at 25°C; 1:1 metal-ligand complexes. |
Why This Matters
This reversal in selectivity sequence is critical for applications targeting the largest alkali metals (Rb+, Cs+), where DB18C6 is ineffective, making DB24C8 the necessary choice for specific extractions or sensor development.
- [1] Takeda, Y.; Katsuta, S. Stabilities in Water of Alkali Metal Ion Complexes with Dibenzo-24-crown-8 and Dibenzo-18-crown-6 and Their Transfer Activity Coefficients from Water to Nonaqueous Solvents. J. Solution Chem. 2002, 31, 499–510. View Source
